molecular formula C19H14N2O B5832727 3-(1-naphthylmethyl)-4(3H)-quinazolinone

3-(1-naphthylmethyl)-4(3H)-quinazolinone

Cat. No. B5832727
M. Wt: 286.3 g/mol
InChI Key: GLZCPGNQQLHTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-naphthylmethyl)-4(3H)-quinazolinone, also known as NMQ, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its unique chemical properties and its ability to interact with biological systems.

Scientific Research Applications

3-(1-naphthylmethyl)-4(3H)-quinazolinone has been studied extensively for its potential applications in various fields of science. One of the most promising applications of 3-(1-naphthylmethyl)-4(3H)-quinazolinone is in the field of medicinal chemistry. 3-(1-naphthylmethyl)-4(3H)-quinazolinone has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. Additionally, 3-(1-naphthylmethyl)-4(3H)-quinazolinone has been shown to have antimicrobial properties and has been studied as a potential antibiotic agent.

Mechanism of Action

The mechanism of action of 3-(1-naphthylmethyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in biological systems. 3-(1-naphthylmethyl)-4(3H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anticancer properties. Additionally, 3-(1-naphthylmethyl)-4(3H)-quinazolinone has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Biochemical and Physiological Effects:
3-(1-naphthylmethyl)-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects on biological systems. In vitro studies have shown that 3-(1-naphthylmethyl)-4(3H)-quinazolinone can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(1-naphthylmethyl)-4(3H)-quinazolinone has been shown to have anti-inflammatory properties, which may contribute to its potential applications in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1-naphthylmethyl)-4(3H)-quinazolinone in lab experiments is its relatively low cost and ease of synthesis. Additionally, 3-(1-naphthylmethyl)-4(3H)-quinazolinone has been shown to have low toxicity, which makes it a safer alternative to other chemical compounds. However, one limitation of using 3-(1-naphthylmethyl)-4(3H)-quinazolinone in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3-(1-naphthylmethyl)-4(3H)-quinazolinone. One area of research is the optimization of the synthesis method to produce higher yields of 3-(1-naphthylmethyl)-4(3H)-quinazolinone with better purity. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1-naphthylmethyl)-4(3H)-quinazolinone and its potential applications in various fields of science. Finally, more research is needed to explore the potential side effects of 3-(1-naphthylmethyl)-4(3H)-quinazolinone and its safety for use in humans.

Synthesis Methods

The synthesis of 3-(1-naphthylmethyl)-4(3H)-quinazolinone involves the condensation of 1-naphthylmethylamine and anthranilic acid in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain a pure form of 3-(1-naphthylmethyl)-4(3H)-quinazolinone. This synthesis method has been optimized to produce high yields of 3-(1-naphthylmethyl)-4(3H)-quinazolinone with good purity.

properties

IUPAC Name

3-(naphthalen-1-ylmethyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c22-19-17-10-3-4-11-18(17)20-13-21(19)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZCPGNQQLHTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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